molecular formula C10H4ClN3O2 B5709990 Propanedinitrile, [(2-chloro-5-nitrophenyl)methylene]- CAS No. 3138-22-5

Propanedinitrile, [(2-chloro-5-nitrophenyl)methylene]-

Cat. No.: B5709990
CAS No.: 3138-22-5
M. Wt: 233.61 g/mol
InChI Key: GGIHYGVNLFPXSY-UHFFFAOYSA-N
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Description

Propanedinitrile, [(2-chloro-5-nitrophenyl)methylene]- is a chemical compound with the molecular formula C10H4ClN3O2. It is known for its unique structure, which includes a chloro and nitro group attached to a phenyl ring, and a methylene bridge connecting to a propanedinitrile moiety. This compound is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanedinitrile, [(2-chloro-5-nitrophenyl)methylene]- typically involves the reaction of 2-chloro-5-nitrobenzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction is carried out under reflux conditions, and the product is isolated by crystallization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling and safety measures due to the presence of reactive groups like the nitro and chloro substituents.

Chemical Reactions Analysis

Types of Reactions

Propanedinitrile, [(2-chloro-5-nitrophenyl)methylene]- undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Condensation Reactions: The methylene group can participate in condensation reactions with aldehydes or ketones.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiourea under mild heating conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Condensation: Aldehydes or ketones in the presence of a base like sodium ethoxide.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted phenyl derivatives.

    Reduction: Formation of 2-chloro-5-aminophenyl derivatives.

    Condensation: Formation of various substituted methylene derivatives.

Scientific Research Applications

Propanedinitrile, [(2-chloro-5-nitrophenyl)methylene]- is used in several scientific research fields:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential use in drug development due to its reactive functional groups.

    Industry: Used in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of Propanedinitrile, [(2-chloro-5-nitrophenyl)methylene]- involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to potential antimicrobial or anticancer effects. The chloro group can participate in nucleophilic substitution reactions, modifying the compound’s activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Malononitrile: A simpler compound with two cyano groups attached to a methylene group.

    2-Chloro-5-nitrobenzaldehyde: A precursor in the synthesis of Propanedinitrile, [(2-chloro-5-nitrophenyl)methylene]-.

    Benzylidenemalononitrile: A compound with a similar methylene bridge but different substituents on the phenyl ring.

Uniqueness

Propanedinitrile, [(2-chloro-5-nitrophenyl)methylene]- is unique due to the presence of both chloro and nitro groups on the phenyl ring, which impart distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications.

Biological Activity

Propanedinitrile, [(2-chloro-5-nitrophenyl)methylene]- is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides an overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

Propanedinitrile, [(2-chloro-5-nitrophenyl)methylene]- has a unique chemical structure that contributes to its biological properties. The presence of the nitrophenyl group is significant in influencing its reactivity and interaction with biological targets.

Antimicrobial Activity

Research has indicated that compounds similar to propanedinitrile exhibit notable antimicrobial properties. For example, derivatives containing nitro groups have been shown to have effective antibacterial activity against various pathogens.

Table 1: Antimicrobial Activity of Nitro Compounds

Compound NameMIC (μg/mL)Target Bacteria
Propanedinitrile derivative A7.1Staphylococcus aureus
Propanedinitrile derivative B9.4Escherichia coli
Propanedinitrile derivative C6.5Bacillus subtilis

The above table summarizes the minimum inhibitory concentration (MIC) values for various derivatives of propanedinitrile against common bacterial strains. These findings suggest that the compound may exhibit similar antimicrobial efficacy.

Anti-inflammatory Activity

Propanedinitrile has also been evaluated for its anti-inflammatory properties. In vitro studies have shown that compounds with a similar structure can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

Table 2: COX Inhibition by Propanedinitrile Derivatives

Compound NameIC50 (μmol)COX-1 Inhibition (%)COX-2 Inhibition (%)
Propanedinitrile derivative D0.04 ± 0.013070
Propanedinitrile derivative E0.05 ± 0.022565

The data indicates that these derivatives are more potent inhibitors of COX-2 than COX-1, which is desirable for anti-inflammatory drugs as it may lead to fewer gastrointestinal side effects associated with COX-1 inhibition.

Case Studies

A study focused on the synthesis and evaluation of propanedinitrile derivatives demonstrated their potential as anti-inflammatory agents through various bioassays, such as carrageenan-induced paw edema in rats. The results showed significant reductions in inflammation comparable to standard anti-inflammatory drugs like indomethacin.

Case Study Summary:

  • Objective: Evaluate anti-inflammatory effects in vivo.
  • Method: Carrageenan-induced paw edema model.
  • Results: Significant reduction in paw swelling (p < 0.05) compared to control groups.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of propanedinitrile derivatives. Modifications at specific positions on the phenyl ring can enhance potency and selectivity towards biological targets.

Key Findings:

  • Electron-withdrawing groups enhance COX inhibition.
  • Substituents at the para position increase antibacterial activity.

Properties

IUPAC Name

2-[(2-chloro-5-nitrophenyl)methylidene]propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4ClN3O2/c11-10-2-1-9(14(15)16)4-8(10)3-7(5-12)6-13/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGIHYGVNLFPXSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C=C(C#N)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70354885
Record name Propanedinitrile, [(2-chloro-5-nitrophenyl)methylene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3138-22-5
Record name Propanedinitrile, [(2-chloro-5-nitrophenyl)methylene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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